molecular formula C22H17ClN2O4 B12025460 N'-(1,3-Benzodioxol-5-ylmethylene)-2-((4-chlorobenzyl)oxy)benzohydrazide CAS No. 347882-72-8

N'-(1,3-Benzodioxol-5-ylmethylene)-2-((4-chlorobenzyl)oxy)benzohydrazide

Cat. No.: B12025460
CAS No.: 347882-72-8
M. Wt: 408.8 g/mol
InChI Key: NPIHKHHGPAPGAH-WYMPLXKRSA-N
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Description

N’-(1,3-Benzodioxol-5-ylmethylene)-2-((4-chlorobenzyl)oxy)benzohydrazide is a synthetic organic compound that belongs to the class of benzohydrazides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1,3-Benzodioxol-5-ylmethylene)-2-((4-chlorobenzyl)oxy)benzohydrazide typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with 2-((4-chlorobenzyl)oxy)benzohydrazide under acidic or basic conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(1,3-Benzodioxol-5-ylmethylene)-2-((4-chlorobenzyl)oxy)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The benzohydrazide moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions (e.g., basic or acidic media).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in the design of new therapeutic agents.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N’-(1,3-Benzodioxol-5-ylmethylene)-2-((4-chlorobenzyl)oxy)benzohydrazide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

  • N’-(1,3-Benzodioxol-5-ylmethylene)-2-hydroxybenzohydrazide
  • N’-(1,3-Benzodioxol-5-ylmethylene)-2-methoxybenzohydrazide
  • N’-(1,3-Benzodioxol-5-ylmethylene)-2-aminobenzohydrazide

Uniqueness

N’-(1,3-Benzodioxol-5-ylmethylene)-2-((4-chlorobenzyl)oxy)benzohydrazide is unique due to the presence of the 4-chlorobenzyl group, which may impart specific chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, distinguishing it from other benzohydrazides.

Properties

CAS No.

347882-72-8

Molecular Formula

C22H17ClN2O4

Molecular Weight

408.8 g/mol

IUPAC Name

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-[(4-chlorophenyl)methoxy]benzamide

InChI

InChI=1S/C22H17ClN2O4/c23-17-8-5-15(6-9-17)13-27-19-4-2-1-3-18(19)22(26)25-24-12-16-7-10-20-21(11-16)29-14-28-20/h1-12H,13-14H2,(H,25,26)/b24-12+

InChI Key

NPIHKHHGPAPGAH-WYMPLXKRSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)C3=CC=CC=C3OCC4=CC=C(C=C4)Cl

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NNC(=O)C3=CC=CC=C3OCC4=CC=C(C=C4)Cl

Origin of Product

United States

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